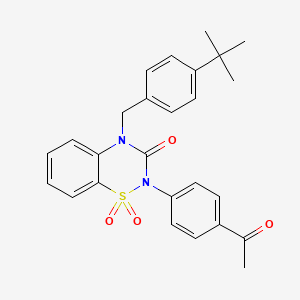![molecular formula C21H23N5O2 B2417407 2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097915-08-5](/img/structure/B2417407.png)
2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . 3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .Molecular Structure Analysis
Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
The reaction of pyrazoles proceeds under more hard conditions (120 °C), but in a shorter time interval (5 h) with good yields of target products .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Various Fields
The chemical compound 2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, part of the broader family of pyrimidine derivatives, has been the focus of various synthesis and evaluation studies due to its potential applications in different scientific fields. Research has explored its synthesis pathways, biological activities, and potential applications, demonstrating the compound's versatility and importance in scientific research.
Insecticidal and Antimicrobial Potentials
One study highlighted the synthesis of pyrimidine linked pyrazole heterocyclics, which includes derivatives structurally related to the compound of interest. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms, suggesting their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Another significant area of research involved the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This indicates the potential of such compounds, including the one , in the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Nonlinear Optical Properties
The study of structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those with similar structural features to the compound , has revealed their promising applications in medicine and nonlinear optics fields. This highlights the importance of such compounds in developing new materials for optoelectronic and high-tech applications (Hussain et al., 2020).
Anti-Breast Cancer Activity
Research into 4-aminoantipyrine-based heterocycles, related to the compound of interest, has identified several new derivatives with significant anti-breast cancer activity. This suggests the potential of pyrimidine and pyrazole derivatives in the development of novel anticancer agents (Ghorab et al., 2014).
Wirkmechanismus
The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral activities .
Zukünftige Richtungen
Pyrazole derivatives continue to be a focus of research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine .
Eigenschaften
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-11-20(24-16(3)23-14)28-18-9-10-25(13-18)21(27)19-12-22-26(15(19)2)17-7-5-4-6-8-17/h4-8,11-12,18H,9-10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTYBTPGVWTSLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

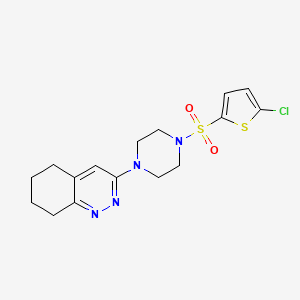

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)
![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
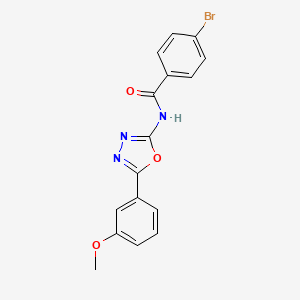
![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)
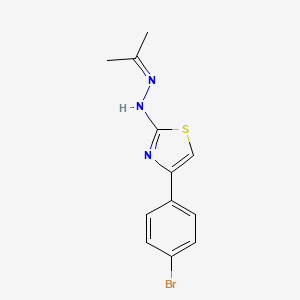
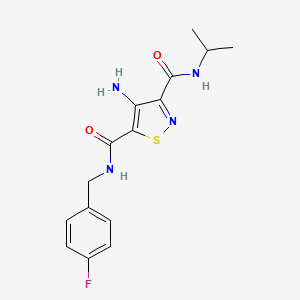
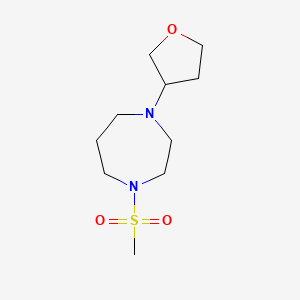
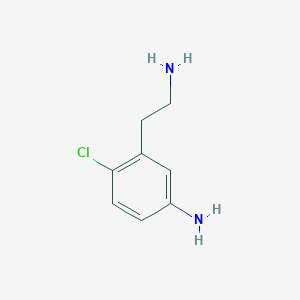
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
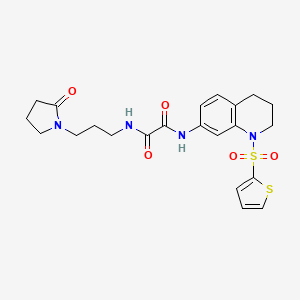
![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)
